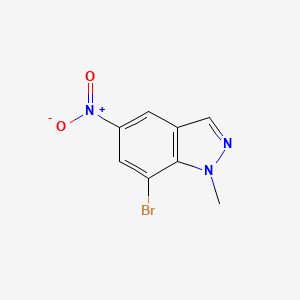

7-Bromo-1-methyl-5-nitro-1H-indazole

Descripción general

Descripción

7-Bromo-1-methyl-5-nitro-1H-indazole is a chemical compound with the molecular formula C8H6BrN3O2 . It falls within the class of indazole derivatives and exhibits interesting properties for various applications .

Synthesis Analysis

The synthesis of 7-Bromo-1-methyl-5-nitro-1H-indazole involves specific chemical reactions. While I don’t have access to the exact synthetic procedures, it is typically prepared through well-established methods. Researchers often employ bromination and nitration reactions to introduce the bromine and nitro groups onto the indazole ring. Further details can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of 7-Bromo-1-methyl-5-nitro-1H-indazole consists of an indazole core with a bromine atom at position 7 and a nitro group at position 5. The arrangement of atoms and bonds determines its chemical properties and reactivity. Refer to the ChemSpider link for a visual representation of its structure .

Chemical Reactions Analysis

7-Bromo-1-methyl-5-nitro-1H-indazole can participate in various chemical reactions due to its functional groups. These reactions may involve substitution, reduction, or coupling processes. Researchers explore its reactivity to synthesize novel compounds or modify existing ones. Investigating its behavior in different reaction conditions is crucial for understanding its versatility .

Aplicaciones Científicas De Investigación

Anticancer Research

7-Bromo-1-methyl-5-nitro-1H-indazole: has been explored for its potential in anticancer treatments. The indazole moiety is a common feature in many pharmacologically active compounds, and modifications to this core structure can lead to significant antiproliferative activities against various cancer cell lines . Researchers have synthesized new derivatives that have shown promising results in vitro, particularly against leukemia, non-small cell lung cancer, and melanoma.

Anti-inflammatory and Analgesic Applications

The compound’s structural similarity to other indazole derivatives, which are known for their anti-inflammatory and analgesic properties, suggests that it could be used in the development of new medications for treating pain and inflammation . This application is particularly relevant given the ongoing search for safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Antihypertensive Agents

Indazole derivatives have been identified as potential antihypertensive agents. The nitro group in 7-Bromo-1-methyl-5-nitro-1H-indazole could be modified to enhance its interaction with biological targets involved in blood pressure regulation . This could lead to the development of new drugs to manage hypertension.

Antibacterial and Antimicrobial Activity

Research has shown that indazole compounds can exhibit significant antibacterial and antimicrobial effects7-Bromo-1-methyl-5-nitro-1H-indazole could serve as a starting point for the synthesis of new agents that combat resistant strains of bacteria, addressing a critical need in the face of rising antibiotic resistance .

Treatment of Respiratory Diseases

Indazoles have been used as selective inhibitors of phosphoinositide 3-kinase δ, which is involved in the pathogenesis of respiratory diseases7-Bromo-1-methyl-5-nitro-1H-indazole could be investigated for its efficacy in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Synthesis of Benzimidazole Derivatives

This compound acts as a reagent in the synthesis of cyclic benzimidazole derivatives. These derivatives have applications in treating type 2 diabetes, hyperglycemia, and related metabolic disorders. The bromo and nitro groups in 7-Bromo-1-methyl-5-nitro-1H-indazole provide reactive sites that facilitate the formation of these pharmacologically active benzimidazole compounds .

Mecanismo De Acción

Target of Action

7-Bromo-1-methyl-5-nitro-1H-indazole primarily targets specific enzymes and receptors within the cell. The exact targets can vary depending on the biological context, but indazole derivatives are known to interact with kinases, such as CHK1 and CHK2, which play crucial roles in cell cycle regulation and DNA damage response .

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes, inhibiting their activity. This inhibition can lead to the disruption of critical cellular processes such as DNA repair and cell cycle progression. For instance, inhibition of CHK1 and CHK2 can prevent cells from repairing DNA damage, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

By targeting CHK1 and CHK2, 7-Bromo-1-methyl-5-nitro-1H-indazole affects the DNA damage response pathway. This pathway is crucial for maintaining genomic stability. Inhibition of these kinases can lead to the accumulation of DNA damage, activation of p53, and subsequent induction of apoptosis. This pathway is particularly relevant in cancer cells, which rely on efficient DNA repair mechanisms to survive .

Pharmacokinetics

The pharmacokinetics of 7-Bromo-1-methyl-5-nitro-1H-indazole involve its absorption, distribution, metabolism, and excretion (ADME). The compound’s bioavailability is influenced by its solubility and stability in biological fluids. It is likely metabolized in the liver, where it undergoes biotransformation to more water-soluble metabolites, which are then excreted via the kidneys. The exact pharmacokinetic profile would depend on factors such as dosage, route of administration, and individual patient metabolism .

Result of Action

At the molecular level, the inhibition of CHK1 and CHK2 by 7-Bromo-1-methyl-5-nitro-1H-indazole leads to the accumulation of DNA damage and activation of apoptotic pathways. This results in cell cycle arrest and programmed cell death, particularly in rapidly dividing cells such as cancer cells. At the cellular level, this can lead to reduced tumor growth and potentially tumor regression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of 7-Bromo-1-methyl-5-nitro-1H-indazole. For instance, extreme pH levels or high temperatures could degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules could either enhance or inhibit its activity. Understanding these factors is crucial for optimizing its therapeutic use .

: Indazole: a medicinally important heterocyclic moiety : 7-Bromo-1-methyl-5-nitro-1H-indazole - ChemicalBook

Direcciones Futuras

Propiedades

IUPAC Name |

7-bromo-1-methyl-5-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-11-8-5(4-10-11)2-6(12(13)14)3-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSIGKSUVLBLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2Br)[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640008 | |

| Record name | 7-Bromo-1-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1-methyl-5-nitro-1H-indazole | |

CAS RN |

952183-39-0 | |

| Record name | 7-Bromo-1-methyl-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)

![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)

![2-[(Butan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1290622.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride](/img/structure/B1290626.png)